

Methyl 2-chloroacrylate chemical structure and CAS number.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-chloroacrylate

Cat. No.: B147158

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-chloroacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-chloroacrylate** (MCA), a versatile monomer and chemical intermediate. It covers its chemical identity, physicochemical properties, key applications in polymer science and pharmaceutical synthesis, and representative experimental protocols.

Core Chemical Identity

Methyl 2-chloroacrylate, with the CAS Number 80-63-7, is a halogenated acrylate ester.^{[1][2]} Its chemical structure features a vinyl group substituted with both a chlorine atom and a methoxycarbonyl group, leading to its high reactivity in polymerization and nucleophilic substitution reactions.

Synonyms:

- Methyl α -chloroacrylate
- 2-Chloroacrylic acid, methyl ester
- Methyl 2-chloro-2-propenoate^{[1][2]}

Chemical Structure:

Caption: 2D structure of **Methyl 2-chloroacrylate**.

Physicochemical and Spectroscopic Data

The properties of **Methyl 2-chloroacrylate** are summarized in the tables below, providing essential data for experimental design and safety assessments.

Table 1: Physical and Chemical Properties

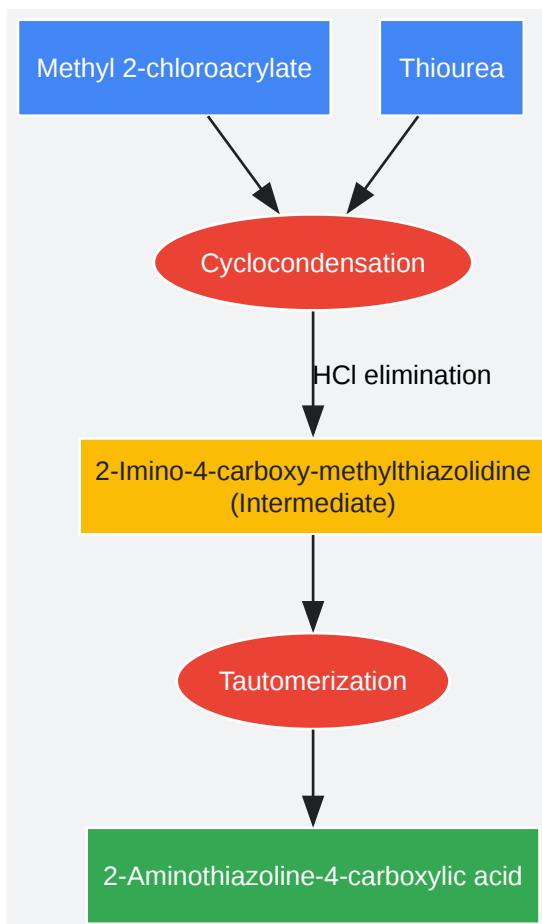
Property	Value	Reference(s)
CAS Number	80-63-7	[1] [2]
Molecular Formula	C ₄ H ₅ ClO ₂	[1] [2]
Molecular Weight	120.53 g/mol	[1] [2]
Appearance	Colorless liquid	[1] [2]
Density	1.189 g/cm ³ at 20°C	[1]
Boiling Point	52°C at 51 mmHg	[1]
Solubility in Water	Insoluble	[1]
IUPAC Name	methyl 2-chloroprop-2-enoate	[2]

Table 2: Spectroscopic Data Identifiers

Spectroscopic Data	Identifier/Reference
¹ H NMR	Spectral data available in chemical databases.
¹³ C NMR	Spectral data available in chemical databases.
Infrared (IR) Spectrum	Coblentz Society Spectral Collection: 1948
Mass Spectrum	Data available from NIST Mass Spectrometry Data Center.

Key Applications and Synthesis Pathways

Methyl 2-chloroacrylate is a valuable building block in organic synthesis, primarily utilized in two main areas: the production of specialty polymers and the synthesis of L-cysteine, an important amino acid.


Monomer for Specialty Polymers

MCA can undergo free-radical polymerization to produce poly(**methyl 2-chloroacrylate**). This polymer and its copolymers are of interest for applications requiring materials with properties similar to polymethylmethacrylate (PMMA) but with potentially modified characteristics due to the presence of the chlorine atom.

Caption: General workflow for the free-radical polymerization of **Methyl 2-chloroacrylate**.

Intermediate in L-cysteine Synthesis

A significant application of **Methyl 2-chloroacrylate** in the pharmaceutical and food industries is its role as a precursor in the industrial synthesis of L-cysteine. It reacts with thiourea to form 2-aminothiazoline-4-carboxylic acid, a key intermediate that can then be hydrolyzed to produce L-cysteine.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of the L-cysteine intermediate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **Methyl 2-chloroacrylate**. Note: These protocols are based on established procedures for similar compounds and may require optimization for specific laboratory conditions and desired outcomes.

Synthesis of Methyl 2-chloroacrylate

A common route for the synthesis of α -chloroacrylates is through the dehydrochlorination of 2,3-dichloropropionates.

Methodology:

- Starting Material: Methyl 2,3-dichloropropionate.
- Reagent: A suitable non-nucleophilic base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is used to facilitate the elimination of HCl.
- Solvent: An aprotic solvent like diethyl ether or dichloromethane is typically used.
- Procedure: a. Dissolve Methyl 2,3-dichloropropionate in the chosen solvent and cool the mixture in an ice bath. b. Add the base dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for several hours. d. Monitor the reaction progress using TLC or GC. e. Upon completion, the resulting salt (e.g., triethylammonium chloride) is filtered off. f. The filtrate is washed with dilute acid, water, and brine. g. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. h. The crude product is purified by vacuum distillation to yield pure **Methyl 2-chloroacrylate**.

Free-Radical Polymerization of Methyl 2-chloroacrylate

This protocol describes a typical solution polymerization using a free-radical initiator.

Methodology:

- Monomer Purification: **Methyl 2-chloroacrylate** should be passed through a column of basic alumina to remove any inhibitor (e.g., hydroquinone) before use.
- Initiator: Azo-bis-isobutyronitrile (AIBN) is a commonly used thermal initiator.
- Solvent: Anhydrous toluene or 1,4-dioxane can be used as the polymerization solvent.
- Procedure: a. In a flask equipped with a condenser and a magnetic stirrer, dissolve the purified **Methyl 2-chloroacrylate** and AIBN (typically 0.1-1.0 mol% relative to the monomer) in the solvent. b. De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. c. Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under the inert atmosphere. d. Maintain the temperature and stirring for the desired reaction time (e.g., 2-24 hours). e. To isolate the polymer, cool the reaction mixture and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring. f. Collect the precipitated polymer by filtration. g. Wash the polymer

with fresh non-solvent and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

- Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.

Synthesis of 2-Aminothiazoline-4-carboxylic Acid

This protocol outlines the reaction of **Methyl 2-chloroacrylate** with thiourea.

Methodology:

- Reactants: **Methyl 2-chloroacrylate** and thiourea.
- Solvent: An aqueous or alcoholic solvent is typically used.
- Procedure: a. Dissolve thiourea in the chosen solvent. b. Add **Methyl 2-chloroacrylate** to the thiourea solution. The reaction is often exothermic and may require cooling. c. Stir the mixture at room temperature or with gentle heating for a specified period. d. The progress of the reaction can be monitored by the precipitation of the product or by analytical techniques such as HPLC. e. The intermediate, 2-aminothiazoline-4-carboxylic acid, may precipitate from the reaction mixture upon cooling. f. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried. g. Further purification can be achieved by recrystallization.

This guide provides foundational information for researchers working with **Methyl 2-chloroacrylate**. For any specific application, it is recommended to consult the primary literature and perform appropriate safety assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]
- 2. Methyl 2-chloroacrylate | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 2-chloroacrylate chemical structure and CAS number.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147158#methyl-2-chloroacrylate-chemical-structure-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com